2-(3-Methoxyphenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
2-(3-Methoxyphenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C23H25N5O5 and its molecular weight is 451.483. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anticancer activity . Therefore, it is plausible that this compound may also target cancer cells or proteins involved in cancer progression.
Mode of Action
It is known that similar compounds can inhibit key enzymes such as taq polymerase and telomerase, and down-regulate proteins like erk2 . This suggests that the compound might interact with these targets, leading to changes in their activity and subsequent effects on cellular processes.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of Taq polymerase and telomerase can disrupt DNA replication and cell division, which are crucial for cancer cell proliferation . Down-regulation of ERK2, a protein involved in the MAPK/ERK pathway, can affect cell growth and survival .
Pharmacokinetics
Similar compounds have been reported to have good potency and pharmacokinetics . This suggests that the compound might have favorable ADME properties that contribute to its bioavailability and efficacy.
Result of Action
The compound’s action can lead to molecular and cellular effects such as inhibition of key enzymes, down-regulation of proteins, disruption of DNA replication and cell division, and alteration of cell growth and survival . These effects can potentially inhibit cancer cell proliferation and induce cell death.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5/c1-12-19(21(24)29)20(15-10-17(32-4)18(33-5)11-16(15)31-3)28-23(25-12)26-22(27-28)13-7-6-8-14(9-13)30-2/h6-11,20H,1-5H3,(H2,24,29)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCUYHRBKTYNEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)OC)N1)C4=CC(=C(C=C4OC)OC)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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